(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide

Description

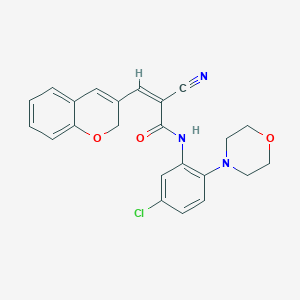

The compound “(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide” is a structurally complex molecule featuring:

- A coumarin (2H-chromen-3-yl) moiety, known for its biological activities such as anticancer, anti-inflammatory, and anticoagulant effects .

- A morpholin-4-yl group attached to a chlorophenyl ring, which may enhance solubility and influence pharmacokinetics .

This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting proliferative diseases. However, its precise biological profile remains to be fully elucidated.

Properties

IUPAC Name |

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3/c24-19-5-6-21(27-7-9-29-10-8-27)20(13-19)26-23(28)18(14-25)12-16-11-17-3-1-2-4-22(17)30-15-16/h1-6,11-13H,7-10,15H2,(H,26,28)/b18-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKHUXJNYZKWKS-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C(=CC3=CC4=CC=CC=C4OC3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide, with the molecular formula C23H20ClN3O3 and a molecular weight of 421.88, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a chromenyl moiety, and a cyanopropenamide structure. These components contribute to its biological activity by interacting with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H20ClN3O3 |

| Molecular Weight | 421.88 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | This compound |

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of chlorophenyl and morpholine have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The compound’s structural features may allow it to act as a multikinase inhibitor, potentially targeting pathways involved in tumor angiogenesis and growth.

Case Study:

A study on related compounds demonstrated that certain derivatives exhibited sub-micromolar potency against human adenoviruses (HAdV), indicating their potential as antiviral agents alongside anticancer properties .

The mechanism of action for this compound may involve:

- Inhibition of Kinase Activity: Similar compounds have been shown to inhibit VEGFR signaling pathways, crucial for tumor angiogenesis .

- Induction of Apoptosis: Some studies suggest that related compounds induce apoptosis in cancer cells by modulating the cell cycle and activating apoptotic pathways .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from flavonoids have shown IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, suggesting that the compound may also possess similar anticancer activity .

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study demonstrated that (Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enamide effectively reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .

-

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. In vitro tests revealed that it possesses significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

- Anti-inflammatory Effects

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that it can reduce neuroinflammation and oxidative stress markers .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Coumarin Moieties

Coumarin derivatives are widely studied for their antiproliferative properties. For example:

- Compound 29 (Figure 15 in ), a thiophene-coumarin hybrid, demonstrated IC₅₀ values of 8.2 µM against MCF7 breast cancer cells. In contrast, coumarin itself (1,2-benzopyrone) has been explored for lymphoedema and renal cell carcinoma treatment due to its immunomodulatory effects .

- The target compound’s coumarin group may confer enhanced DNA intercalation or kinase inhibition compared to simpler coumarins, though direct activity data are lacking.

Morpholine-Containing Compounds

Morpholine rings are frequently incorporated to improve solubility and bioavailability:

- Morpholine’s electron-rich nitrogen may facilitate interactions with biological targets like kinases or GPCRs .

- EN300-265954 (), a morpholine-phenylacetamide derivative, shares the N-(morpholin-4-ylphenyl) motif with the target compound. Its molecular weight (473.60 g/mol) suggests comparable bulkiness, which could influence membrane permeability .

Cyanoacrylamide Derivatives

The cyano group in acrylamide derivatives often enhances electrophilicity and binding to cysteine residues in target proteins:

- N-(3-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide () differs from the target compound by replacing the coumarin with a 4-chlorophenyl group. This substitution may reduce π-π stacking interactions critical for DNA binding but improve metabolic stability .

- Thiophene-based cyanoacrylamides () exhibit antiproliferative activity, suggesting that the target compound’s coumarin-cyanoacrylamide hybrid could synergize multiple mechanisms (e.g., tubulin inhibition and redox modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.